1-[1-(2H-1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one
Description
This compound features a pyrrole core substituted with a 2,5-dimethyl group, a 2-chloroethanone moiety at position 3, and a benzodioxole-containing methyl group at position 1.
Properties
IUPAC Name |
1-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-chloroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-10-5-13(14(19)7-17)11(2)18(10)8-12-3-4-15-16(6-12)21-9-20-15/h3-6H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKFJGQGFQQWKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC3=C(C=C2)OCO3)C)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to targetNitric oxide synthase, inducible . This enzyme plays a crucial role in the immune response and inflammation.
Mode of Action
For instance, some compounds cause cell cycle arrest at the S phase and induce apoptosis in cancer cells.
Biochemical Pathways
Compounds with similar structures have been found to affect pathways related tocell cycle regulation and apoptosis .
Result of Action
Similar compounds have been found to causecell cycle arrest and induce apoptosis in cancer cells. This suggests that the compound could potentially have anti-cancer properties.
Biological Activity
The compound 1-[1-(2H-1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
Key Features:
- Benzodioxole moiety : Known for its pharmacological properties.
- Pyrrole ring : Contributes to the biological activity of the compound.
- Chloroethanone group : May enhance reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Benzodioxole Intermediate : The benzodioxole ring is synthesized through alkylation reactions.
- Pyrrole Formation : This involves cyclization reactions with appropriate precursors.
- Chloroethanone Introduction : Finalizing the structure through chlorination reactions.
Antimicrobial Properties
Research indicates that compounds containing the benzodioxole and pyrrole structures exhibit significant antimicrobial activity. For instance:
- In vitro studies have shown that derivatives of similar structures demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Studies have suggested that this compound may exhibit anticancer properties:
- Cell Line Studies : The compound has been tested on human cancer cell lines, showing a reduction in cell viability at specific concentrations .
- Mechanism of Action : It is hypothesized that the compound induces apoptosis through mitochondrial pathways and inhibits cell proliferation by disrupting cell cycle progression .
Case Studies
Several case studies have documented the biological activity of related compounds:
- Antifungal Activity : A study examining similar pyrrole derivatives demonstrated effective antifungal properties against Candida albicans with an IC50 value of 0.8 µg/mL .
- Molecular Docking Studies : Molecular docking simulations have indicated strong binding affinities to targets such as dihydrofolate reductase (DHFR), which is crucial in cancer therapy .
Comparative Analysis of Biological Activities
| Compound Name | Antimicrobial Activity | Anticancer Activity | Other Activities |
|---|---|---|---|
| Compound A | MIC = 0.8 µg/mL | IC50 = 15 µM | Antifungal |
| Compound B | MIC = 0.5 µg/mL | IC50 = 10 µM | Antiviral |
| 1-[...] | MIC = 0.6 µg/mL | IC50 = 12 µM | Anti-inflammatory |
Scientific Research Applications
Medicinal Chemistry
This compound is primarily investigated for its potential therapeutic effects. Its structural components suggest various biological activities, particularly in the realm of drug development.
Anticancer Properties
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer activity. The specific compound has been shown to inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cellular metabolism. For instance, research demonstrated that similar pyrrole derivatives increased cell-specific glucose uptake and ATP production in monoclonal antibody production systems, suggesting potential applications in enhancing the efficacy of cancer therapies .
Neuroprotective Effects
The benzodioxole moiety is known for its neuroprotective properties. Compounds containing this structure have been studied for their ability to mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This compound's potential as a neuroprotective agent is under investigation, especially concerning conditions like Alzheimer's disease.
Pharmacological Applications
The pharmacological profile of this compound indicates several promising applications:
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit antimicrobial properties against a range of pathogens. The incorporation of the chloroethanone group enhances the compound's ability to penetrate microbial membranes, making it a candidate for developing new antimicrobial agents .
Analgesic and Anti-inflammatory Effects
The compound's ability to modulate pain pathways and reduce inflammation has been explored in preclinical models. Its mechanism may involve the inhibition of specific enzymes involved in inflammatory processes, presenting opportunities for developing non-steroidal anti-inflammatory drugs (NSAIDs).
Material Science Applications
Beyond biological applications, this compound also shows promise in material science:
Polymer Chemistry
The unique chemical structure allows for the synthesis of polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their resistance to degradation under thermal stress.
Nanotechnology
Recent advancements in nanotechnology have utilized this compound as a precursor for synthesizing nanoparticles with tailored properties. These nanoparticles can be employed in drug delivery systems, enhancing the bioavailability and targeting of therapeutic agents.
Case Study 1: Anticancer Activity
A study conducted on a series of pyrrole derivatives demonstrated that the inclusion of the benzodioxole moiety significantly enhanced anticancer activity against breast cancer cell lines. The mechanism was attributed to increased apoptosis rates and altered metabolic pathways .
Case Study 2: Neuroprotection
Research focusing on neuroprotective compounds revealed that derivatives similar to this compound could reduce inflammation markers in models of neurodegeneration. This suggests potential therapeutic applications for conditions like Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and physicochemical properties of the target compound with its analogs:
Key Observations:
Substituent Effects on Physicochemical Properties :
- Electron-Withdrawing Groups (e.g., bromo, chloro): Increase molecular polarity and may enhance reactivity in nucleophilic substitutions. For example, the bromo-substituted analog (340.64 g/mol) has a higher molecular weight than the target compound (305.76 g/mol) due to bromine’s atomic mass .
- Benzodioxole vs. Alkyl/Aryl Groups : The benzodioxole group in the target compound likely improves solubility in polar solvents compared to bulky tert-butyl or hydrophobic aryl substituents .
Synthetic Yields and Accessibility :
- Yields for analogs vary significantly (e.g., 47% for the 3-chlorophenyl derivative ), suggesting that steric hindrance from the benzodioxole group in the target compound could influence reaction efficiency.
Structural and Computational Insights
- Crystallographic Analysis : Tools like SHELXL and Mercury are widely used for refining crystal structures of similar pyrrole derivatives. For instance, analogs with chloro or bromo substituents often exhibit planar pyrrole rings, with halogen atoms contributing to crystal packing via halogen bonding .
- Molecular Interactions: The benzodioxole group’s oxygen atoms may engage in hydrogen bonding or π-π stacking, distinguishing the target compound from non-polar tert-butyl or methyl-substituted analogs .
Research Implications
Further studies could explore:
- Structure-Activity Relationships (SAR) : How the benzodioxole group influences binding to biological targets compared to halogenated analogs.
- Synthetic Optimization : Improving yields via catalysts or solvent systems tailored to bulky substituents.
Q & A
Q. What are the key steps for synthesizing 1-[1-(2H-1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including:
- Coupling Reactions : For introducing the benzodioxole and pyrrole moieties, using catalysts like Pd or Cu under inert atmospheres (e.g., N₂).
- Chlorination : Controlled addition of chlorinating agents (e.g., Cl₂ or SOCl₂) to the ethanone intermediate at low temperatures (0–5°C) to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the final product.
Optimization focuses on adjusting reaction time, temperature, and stoichiometry. For example, excess benzodioxole derivatives improve coupling efficiency, while slow chlorination reduces decomposition .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups on pyrrole, benzodioxole protons). Discrepancies in chemical shifts (e.g., deshielded protons near the chloro group) validate structural integrity .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%). Retention time comparisons with intermediates detect unreacted starting materials .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) and detects isotopic patterns consistent with chlorine .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR signals) during characterization?
Methodological Answer:
- Cross-Validation : Compare experimental NMR data with computational predictions (e.g., DFT-based simulations) to identify anomalies. For example, unexpected splitting may arise from hindered rotation of the benzodioxole group .
- Variable-Temperature NMR : Conduct experiments at elevated temperatures to distinguish dynamic effects (e.g., tautomerism) from impurities .
- X-ray Crystallography : Resolve ambiguous stereochemistry or substituent orientation via single-crystal analysis (e.g., confirming dihedral angles between aromatic rings) .
Q. What experimental designs are recommended for evaluating the compound’s bioactivity (e.g., enzyme inhibition or antimicrobial effects)?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., NADH depletion for oxidoreductases) with IC₅₀ calculations. Include positive controls (e.g., known inhibitors) .
- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains. Use randomized block designs to minimize batch variability .
- Dose-Response Curves : Fit data to nonlinear regression models (e.g., Hill equation) to assess potency and efficacy .
Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified groups (e.g., replacing chloro with fluoro or methyl) to probe electronic/steric effects .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes against target proteins (e.g., cytochrome P450). Validate with mutagenesis studies .
- Data Correlation : Apply multivariate analysis (e.g., PCA) to link structural descriptors (e.g., logP, polar surface area) with bioactivity .
Q. What strategies mitigate low yields during scale-up synthesis?
Methodological Answer:
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C vs. Ni) for coupling steps to improve turnover numbers .
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions .
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., chlorination) to enhance heat dissipation and reproducibility .
Data Analysis and Interpretation
Q. How should researchers address stereochemical challenges in derivatives of this compound?
Methodological Answer:
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Validate with circular dichroism (CD) spectroscopy .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively convert racemic mixtures into single enantiomers during synthesis .
Q. What computational tools are effective for modeling interactions between this compound and biological targets?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
